1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole
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Overview
Description
The compound “1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole” is an organic compound containing a benzimidazole core structure, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The methoxyphenoxy and butyl groups are substituents on the benzimidazole core .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic aromaticity of the benzimidazole core, with the electron-donating methoxy group and electron-withdrawing phenoxy group potentially influencing the electronic properties of the molecule .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in the synthesis of more complex molecules . The presence of the methoxyphenoxy and butyl groups could influence the reactivity of the benzimidazole core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the benzimidazole core and the methoxyphenoxy and butyl substituents. For example, the presence of these groups could impact the compound’s solubility, stability, and reactivity .Scientific Research Applications
1. Antifungal and Antimicrobial Applications
- Synthesis and Antifungal Properties : A study on the oxidation of alkylated phenols and methoxytoluenes, including compounds related to 1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole, showed these compounds can be oxidized to produce antifungal 1,4-benzoquinones, demonstrating potent antifungal activity against soil fungi such as Fusarium sp. (Bernini et al., 2006).
2. Pharmacological Potential in Cancer Therapy
- PI3K Inhibition in Cancer Treatment : A derivative of 1H-benzimidazole showed significant potential in inhibiting the PI3K pathway, a key target in cancer therapy. This compound exhibited strong efficacy against human glioblastoma tumor models (Rewcastle et al., 2011).
3. Vasorelaxant Properties
- Vasorelaxant Activity : A study on 2-(substituted phenyl)-1H-benzimidazole derivatives, including variants similar to the compound , indicated potential vasorelaxant properties, which could have implications in treating hypertensive diseases (Estrada-Soto et al., 2006).
4. Antioxidant and Hepatoprotective Effects
- Antioxidant Activity and Hepatotoxicity : Research on N,N'-disubstituted benzimidazole-2-thiones revealed their antioxidant properties and potential for hepatoprotective effects, demonstrating a balance between toxicity and antioxidant action (Anastassova et al., 2016).
5. DNA Interaction and Anticancer Properties
- Binding to DNA and Anticancer Effects : A study on benzimidazole derivatives, including 1H-benzimidazole, showed their ability to inhibit mammalian DNA topoisomerase I, an enzyme critical in DNA replication, indicating potential anticancer properties (Alpan et al., 2007).
6. Tubulin Polymerization and Antineoplastic Activity
- Effect on Tubulin Polymerization : 1H-benzimidazol-2-yl hydrazones, related to the compound , were found to impact tubulin polymerization, a crucial process in cell division, and demonstrated marked antineoplastic activity in cancer cell lines (Argirova et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-21-15-7-6-8-16(13-15)22-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDBBGBPMKRZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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